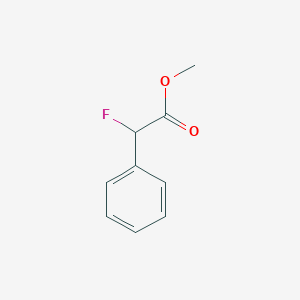

Methyl 2-fluoro-2-phenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNYMGLSBUCTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Organic Synthesis and As a Chiral Building Block

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the carbon atom bearing the fluorine makes Methyl 2-fluoro-2-phenylacetate a key chiral synthon. Asymmetric catalytic synthesis has become one of the most effective methods for preparing a wide array of small molecules in highly enantiomerically-enriched forms. scispace.com

Methyl 2-fluoro-2-phenylacetate serves as a foundational precursor for a variety of optically active α-fluorinated compounds. The ester functionality can be readily transformed into other chemical groups through standard synthetic methodologies. This versatility allows chemists to access a range of chiral fluorinated molecules that are otherwise difficult to synthesize. For example, hydrolysis of the methyl ester yields the corresponding carboxylic acid, while reduction can produce the chiral alcohol. These transformations provide access to key intermediates for more complex targets.

Potential Transformations of Methyl 2-fluoro-2-phenylacetate

| Transformation Reaction | Resulting Compound Class | Significance |

|---|---|---|

| Ester Hydrolysis | Chiral α-Fluoro Carboxylic Acid | Intermediate for amides, other esters, and peptide synthesis. |

| Ester Reduction | Chiral α-Fluoro Alcohol | Building block for ethers and other derivatives. |

| Aminolysis | Chiral α-Fluoro Amide | Precursor for various functionalized molecules. |

Fluorinated natural products are exceedingly rare in nature. researchgate.net Consequently, the synthesis of both these rare molecules and their fluorinated analogs depends heavily on the availability of versatile fluorinated building blocks. researchgate.netrsc.org The introduction of fluorine can significantly alter the biological properties of a natural product analog. researchgate.net Methyl 2-fluoro-2-phenylacetate, as a derivative of phenylacetic acid, is an ideal starting point for creating fluorinated versions of natural products that contain a phenylacetic or phenylalanine structural motif. This allows researchers to probe the structure-activity relationships of natural products and develop analogs with enhanced or modified biological effects.

Application in Natural Product Analog Synthesis

| Natural Product Class | Role of Methyl 2-fluoro-2-phenylacetate | Potential Outcome |

|---|---|---|

| Phenylpropanoids | Provides an α-fluorinated phenylacetyl unit. | Creation of analogs with modified metabolic stability or bioactivity. |

| Alkaloids (e.g., those derived from Phenylalanine) | Serves as a precursor to α-fluoro-phenylalanine analogs. | Development of novel enzyme inhibitors or therapeutic agents. researchgate.netnih.gov |

Synthesis of Biologically Active Fluorinated Molecules

The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov These properties can include improved metabolic stability, increased binding affinity to biological targets, and altered bioavailability. researchgate.netmdpi.com

Methyl 2-fluoro-2-phenylacetate functions as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). mirunchem.com The synthesis of many modern drugs relies on the availability of such chiral intermediates for further structural and stereochemical development. scispace.com The presence of fluorine is a key feature in numerous FDA-approved drugs, where it contributes to their efficacy and pharmacokinetic profiles. mdpi.com For example, fluorinated phenyl groups are crucial components in drugs targeting neuropeptide receptors. mdpi.com While not every fluorinated drug is made from this specific precursor, its structure is representative of the key building blocks used in the pharmaceutical industry to construct complex fluorinated therapeutics.

Examples of Fluorine's Role in Approved Pharmaceuticals

| Drug Name | Therapeutic Area | Role of Fluorine Substitution |

|---|---|---|

| Atogepant | Migraine Prevention | Fluoro-substitution on the phenyl moiety increases receptor affinity. mdpi.com |

| Lemborexant | Insomnia Treatment | Fluorine atoms are crucial for high binding affinity and a good pharmacological profile. mdpi.com |

| Berotralstat | Hereditary Angioedema | Features a trifluoromethylpyrazole and a fluorinated central phenyl ring. mdpi.com |

The principles of chiral synthesis and the beneficial effects of fluorination also extend to the agrochemical industry. nih.gov The development of new, more effective, and selective pesticides and herbicides often involves the synthesis of chiral molecules. Fluorinated compounds are known to be prevalent in various agrochemicals. acs.org As a chiral, fluorinated building block, Methyl 2-fluoro-2-phenylacetate represents a potential precursor for the synthesis of next-generation agrochemicals, where the introduction of an α-fluoro-phenylacetyl moiety could lead to novel active ingredients with desirable properties.

Potential Role in Agrochemical Synthesis

| Structural Feature | Potential Advantage in Agrochemicals |

|---|---|

| Chirality | Increased specificity and potency, reducing off-target effects. nih.gov |

| Fluorine Atom | Enhanced biological activity, metabolic stability, and altered lipophilicity. |

The modification of peptides with non-canonical amino acids is a powerful strategy for creating therapeutics with improved properties. Incorporating fluorinated amino acids into peptide sequences can enhance their stability against enzymatic degradation and modulate their conformation and biological activity. rsc.orgresearchgate.netresearchgate.net One of the primary methods for creating such peptides is a "bottom-up" approach that utilizes pre-synthesized fluorinated amino acid building blocks. rsc.orgmdpi.com

Methyl 2-fluoro-2-phenylacetate is a direct precursor to α-fluoro-phenylglycine derivatives. Through hydrolysis and subsequent protection of the amino and carboxyl groups, it can be converted into a form suitable for solid-phase peptide synthesis. researchgate.net This allows for the site-selective incorporation of this fluorinated amino acid into a peptide chain, providing access to a new class of peptide-based therapeutics with potentially superior pharmacological profiles. rsc.org

Pathway to Fluorinated Peptides

| Step | Description | Product |

|---|---|---|

| 1. Derivatization | Conversion of Methyl 2-fluoro-2-phenylacetate into a protected α-fluoro-phenylglycine building block. | Protected Fluorinated Amino Acid |

| 2. Peptide Synthesis | Incorporation of the building block into a peptide sequence using standard synthesis protocols. | Fluorinated Peptide Analog |

| 3. Outcome | The resulting peptide may exhibit enhanced stability, altered receptor binding, or improved therapeutic potential. rsc.orgresearchgate.net | Novel Peptide Therapeutic Candidate |

The Multifaceted Role of Methyl 2-fluoro-2-phenylacetate in Modern Chemistry

Methyl 2-fluoro-2-phenylacetate is an organofluorine compound whose unique structural properties position it as a valuable molecule in synthetic chemistry and medical research. This article explores its applications as a versatile building block, its contribution to the broader field of organofluorine chemistry, and its significant potential in the development of advanced diagnostic imaging agents.

Contribution to Organofluorine Chemistry Research

The field of organofluorine chemistry has expanded dramatically due to the profound impact of fluorine on the properties of organic molecules. Incorporating fluorine can enhance metabolic stability, binding affinity, and bioavailability, making it a highly valuable strategy in drug discovery and materials science. wikipedia.orgnih.gov It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

Methyl 2-fluoro-2-phenylacetate is an exemplar of a fluorinated building block —a relatively simple, pre-fluorinated molecule that can be incorporated into larger, more complex structures. wikipedia.org The use of such building blocks is a cornerstone of modern synthetic strategy, often preferred over methods that introduce fluorine in later stages, which can be harsh and non-selective.

Research involving α-fluoro esters like Methyl 2-fluoro-2-phenylacetate contributes to the fundamental understanding of organofluorine chemistry. Studies on its reactivity help elucidate the electronic effects of the fluorine atom on adjacent functional groups, the stability of the carbon-fluorine bond, and the stereochemical outcomes of reactions. chinesechemsoc.org This knowledge is critical for designing new synthetic methods and novel fluorinated compounds with desired properties.

The unique properties conferred by fluorine that make compounds like Methyl 2-fluoro-2-phenylacetate so valuable are summarized below.

| Property | Effect of Fluorine Substitution | Consequence in Drug Design |

| Metabolic Stability | Blocks sites of metabolic oxidation (e.g., by P450 enzymes). | Increased drug half-life and bioavailability. |

| Binding Affinity | Can form favorable interactions (H-bonds, dipole interactions) with target proteins. | Enhanced potency and selectivity. |

| Lipophilicity | Increases lipophilicity, which can improve membrane permeability. | Better absorption and distribution in the body. |

| pKa Modulation | The strong electron-withdrawing effect can lower the pKa of nearby acidic or basic groups. | Altered ionization state at physiological pH, affecting solubility and target binding. |

Potential in Radiopharmaceutical Synthesis, E.g., ¹⁸f Labeling

One of the most exciting applications for fluorinated compounds is in the field of Positron Emission Tomography (PET), a powerful non-invasive imaging technique used extensively in oncology and neurology. The radioisotope Fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET imaging due to its near-ideal physical properties. nih.gov

The development of novel PET tracers often relies on the chemical synthesis of molecules where a stable fluorine-19 atom is replaced by the radioactive fluorine-18 isotope. The most common strategy for this is a nucleophilic substitution reaction, where [¹⁸F]fluoride, produced in a cyclotron, displaces a suitable leaving group (such as a tosylate, mesylate, or halide) on a precursor molecule. psu.edusnmjournals.org

Methyl 2-fluoro-2-phenylacetate is an ideal scaffold for the development of ¹⁸F-labeled PET tracers. A precursor, such as Methyl 2-(tosyloxy)-2-phenylacetate, could be synthesized and then subjected to radiofluorination. The reaction with [¹⁸F]fluoride would yield [¹⁸F]Methyl 2-fluoro-2-phenylacetate . This labeled compound could then be used directly or further elaborated into more complex imaging agents for specific biological targets. This strategy has been successfully applied to a wide range of molecules, from simple tracers to complex peptides and antibodies. nih.govnih.govnih.gov The development of new and efficient radiofluorination methods remains a key area of research, and versatile platforms based on molecules like α-fluoro esters are highly valuable. uic.edudiva-portal.orgresearchgate.net

The key characteristics of ¹⁸F and the general labeling strategy are outlined in the table below.

| Feature | Description | Significance for PET Imaging |

| Half-life | 109.7 minutes | Long enough for multi-step synthesis and transport to imaging centers, yet short enough to minimize patient radiation exposure. nih.gov |

| Positron Energy | Low (0.635 MeV max) | Results in a short positron travel distance in tissue, leading to high-resolution PET images. nih.gov |

| Decay Mode | 97% by positron emission | Efficient for generating the signal needed for PET scanning. |

| Labeling Strategy | Nucleophilic substitution with [¹⁸F]fluoride | A robust and widely applicable method for producing ¹⁸F-labeled tracers with high specific activity. psu.edunih.gov |

Chemical Reactivity and Transformations of Methyl 2 Fluoro 2 Phenylacetate

Reactions at the α-Fluoro Stereocenter

The carbon atom bearing the fluorine, phenyl group, and ester is a chiral center and a key site of reactivity. The strong electronegativity of the fluorine atom and its ability to act as a leaving group under certain conditions dictate the types of reactions that can occur at this position.

Nucleophilic Substitution Reactions (S\N1/S\N2) at the α-Carbon

The α-carbon of Methyl 2-fluoro-2-phenylacetate is susceptible to nucleophilic attack. However, the direct displacement of the fluoride (B91410) ion is challenging due to the strength of the C-F bond. More commonly, the reactivity at this center is understood through the lens of its synthesis from the corresponding α-bromo ester, Methyl 2-bromo-2-phenylacetate.

Studies on the synthesis of α-fluoro benzylic esters from their α-bromo precursors show that the reaction can proceed via both S\N1 and S\N2 mechanisms. nii.ac.jpnih.gov The choice of pathway is highly dependent on the reaction conditions and the stability of the potential carbocation intermediate.

S\N1 Pathway : The presence of a phenyl group stabilizes the formation of a benzylic carbocation at the α-position. This stabilization favors an S\N1 mechanism, particularly in polar, protic solvents or with Lewis acid catalysis that can assist in the departure of the leaving group. This pathway would lead to a racemic mixture if the starting material were chiral.

S\N2 Pathway : A direct, backside attack by a nucleophile, characteristic of the S\N2 mechanism, is also possible. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. This reaction would proceed with an inversion of stereochemistry.

The fluorination of α-bromo benzylacetates using reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) can proceed through a combination of these mechanisms. nih.govresearchgate.net The addition of a silver salt (AgF), for example, can promote an S\N1 pathway by coordinating with the bromide leaving group, whereas other conditions might favor a more direct S\N2 displacement. nii.ac.jp

Table 1: Conditions Influencing Nucleophilic Substitution Pathways at the α-Carbon

| Factor | Favors S\N1 Pathway | Favors S\N2 Pathway |

| Substrate | Tertiary > Secondary (benzylic) | Primary > Secondary |

| Nucleophile | Weak nucleophiles | Strong, unhindered nucleophiles |

| Leaving Group | Good leaving group (e.g., Br⁻, I⁻) | Good leaving group |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, acetonitrile) |

Stereochemical Outcomes (Retention/Inversion) of Reactions

The stereochemical outcome of a nucleophilic substitution at the α-fluoro stereocenter is a direct consequence of the operative mechanism.

Inversion : A pure S\N2 reaction results in a complete inversion of the stereochemical configuration at the chiral center.

Racemization : A pure S\N1 reaction, proceeding through a planar carbocation intermediate, results in the formation of both enantiomers, leading to a racemic or near-racemic product.

Mixed Outcomes : In practice, many reactions on substrates like Methyl 2-fluoro-2-phenylacetate exhibit a mixture of both pathways. Research on the fluorination of chiral α-bromo phenyl lactate (B86563) derivatives demonstrated that the reaction can yield a mixture of diastereomers. nii.ac.jp For instance, the reaction of a chiral α-bromo phenylacetate (B1230308) with a combination of AgF and Et₃N·3HF resulted in a product with a diastereomeric ratio of 83:17, indicating that neither pathway is exclusively dominant and that both inversion (from S\N2) and racemization (from S\N1) occur simultaneously. nii.ac.jp This suggests that nucleophilic substitution reactions on chiral Methyl 2-fluoro-2-phenylacetate would likely lead to products with mixed stereochemistry, depending heavily on the specific nucleophile and reaction conditions employed.

Transformations of the Ester Moiety

The methyl ester group of Methyl 2-fluoro-2-phenylacetate is a versatile functional handle that can undergo a variety of classical ester transformations.

Hydrolysis to 2-Fluoro-2-phenylacetic Acid

The ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-Fluoro-2-phenylacetic acid. sigmaaldrich.com This transformation is a fundamental reaction and can be achieved under either acidic or basic conditions. acs.org

Base-Catalyzed Hydrolysis (Saponification) : This is typically an irreversible process involving the use of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process that requires the use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the presence of excess water.

The synthesis of α-fluoro-α-arylcarboxylic acids often involves the hydrolysis of the corresponding ester as a final step. researchgate.netorganic-chemistry.org

Table 2: General Conditions for Hydrolysis of Methyl 2-fluoro-2-phenylacetate

| Reaction Type | Reagents | Solvent | Outcome |

| Base-Catalyzed | NaOH or KOH | Water/Alcohol mixture | Irreversible formation of carboxylate salt, then acid |

| Acid-Catalyzed | H₂SO₄ or HCl, excess H₂O | Water or Dioxane/Water | Reversible formation of carboxylic acid |

Transesterification Reactions

Methyl 2-fluoro-2-phenylacetate can undergo transesterification to form other esters of 2-fluoro-2-phenylacetic acid. This reaction involves substituting the methyl group of the ester with a different alkyl or aryl group from an alcohol. The process can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification : A mineral acid (e.g., H₂SO₄) is used as a catalyst with a large excess of the desired alcohol to shift the equilibrium toward the product ester.

Base-Catalyzed Transesterification : A catalytic amount of an alkoxide base corresponding to the desired alcohol (e.g., sodium ethoxide for transesterification with ethanol) is used. This method is generally faster and proceeds under milder conditions than the acid-catalyzed route.

Studies on other fluoro-containing esters have demonstrated their utility as substrates in transesterification reactions, indicating this is a viable transformation for Methyl 2-fluoro-2-phenylacetate. tandfonline.com

Formation of Hydrazide Derivatives

Methyl 2-fluoro-2-phenylacetate can be converted to its corresponding hydrazide, 2-fluoro-2-phenylacetohydrazide, through reaction with hydrazine (B178648) hydrate (B1144303). This transformation is a standard method for converting esters into hydrazides. The reaction typically involves heating the ester with hydrazine hydrate, often in a protic solvent such as ethanol (B145695).

In a representative procedure, the methyl ester would be dissolved in ethanol, followed by the addition of hydrazine hydrate. The mixture is then refluxed for a period of time to ensure complete reaction. The product, 2-fluoro-2-phenylacetohydrazide, can then be isolated upon cooling and crystallization. A similar process is used for the synthesis of 2-acetylhydrazono-2-phenylacetohydrazide from phenylglyoxylic acid ethyl ester, where the ester is treated with hydrazine hydrate in ethanol at a controlled temperature. nih.gov

This reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This results in the displacement of the methoxy (B1213986) group and the formation of the more stable hydrazide.

Reactions Involving the Phenyl Ring

Electrophilic Aromatic Substitution Patterns

The phenyl ring of Methyl 2-fluoro-2-phenylacetate can undergo electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is directed by the substituent already present on the ring, in this case, the -CH(F)COOCH₃ group. This group is electron-withdrawing due to the inductive effects of both the fluorine atom and the ester functionality.

Substituents on a benzene (B151609) ring determine the position of incoming electrophiles. Electron-donating groups typically direct incoming groups to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. The -CH(F)COOCH₃ group, being electron-withdrawing, deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. This is because the deactivating effect is less pronounced at the meta position compared to the ortho and para positions, which are more destabilized by the electron-withdrawing nature of the substituent.

For instance, in the case of fluorobenzene, while fluorine is highly electronegative and inductively withdrawing, it can also donate electron density through resonance. This leads to a complex reactivity pattern where para substitution is often favored. researchgate.net However, for Methyl 2-fluoro-2-phenylacetate, the combined electron-withdrawing power of the fluorine and the ester group is expected to make the meta-directing effect dominant.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | Methyl 2-fluoro-2-(3-nitrophenyl)acetate |

| Bromination | Br₂/FeBr₃ | Methyl 2-fluoro-2-(3-bromophenyl)acetate |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Methyl 2-fluoro-2-(3-acetylphenyl)acetate |

Nucleophilic Aromatic Substitution on Substituted Phenylacetates

Nucleophilic aromatic substitution (SNAr) is a plausible reaction for derivatives of Methyl 2-fluoro-2-phenylacetate that contain a suitable leaving group on the phenyl ring, such as a halogen. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

The -CH(F)COOCH₃ substituent on Methyl 2-fluoro-2-phenylacetate is electron-withdrawing and would therefore facilitate SNAr if a leaving group were present on the ring. The rate of reaction in SNAr is generally dependent on the ability of the ring to stabilize the negative charge of the Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com

Consider a derivative such as Methyl 2-fluoro-2-(4-chlorophenyl)acetate. The presence of the chloro leaving group at the para position relative to the electron-withdrawing fluoroacetate (B1212596) side chain would make this compound a candidate for SNAr. Reaction with a nucleophile, for example, sodium methoxide, would be expected to yield Methyl 2-fluoro-2-(4-methoxyphenyl)acetate. The reaction is generally favored with fluorine as the leaving group over other halogens due to its high electronegativity which enhances the electrophilicity of the carbon atom it is attached to. masterorganicchemistry.com

| Substrate | Nucleophile | Typical Conditions | Expected Product |

| Methyl 2-fluoro-2-(4-chlorophenyl)acetate | NaOCH₃ | Heat in methanol | Methyl 2-fluoro-2-(4-methoxyphenyl)acetate |

| Methyl 2-fluoro-2-(2,4-dinitrophenyl)acetate | NH₃ | Ethanol | Methyl 2-fluoro-2-(2,4-diaminophenyl)acetate |

Oxidative and Reductive Transformations

P450-Catalyzed Oxidative Defluorination Mechanisms

For example, the metabolism of p-fluorophenylacetic acid by Pseudomonas species has been studied, indicating that defluorination is a key step in its degradation. nih.gov In a more general sense, P450 enzymes can catalyze the hydroxylation of aromatic rings, which can lead to the elimination of a fluorine atom. The mechanism is thought to involve the formation of an arene oxide intermediate, which can then rearrange to a phenol (B47542) with concomitant loss of the fluoride ion.

Another proposed mechanism involves a direct oxidative attack on the carbon-fluorine bond, although this is generally considered to be less favorable due to the strength of the C-F bond. Studies on phenylacetate-oxidizing cytochrome P450 enzymes, such as the one found in Penicillium chrysogenum, demonstrate the capability of these enzymes to hydroxylate the phenylacetic acid backbone, which is a prerequisite for further degradation. nih.gov

Oxidation of Aromatic Substituents

The phenylacetic acid moiety can be subject to oxidative transformations. For instance, the oxidation of methyl 2-phenylacetate to methyl 2-oxo-2-phenylacetate (methyl benzoylformate) can be achieved using oxidizing agents. researchgate.net This suggests that the benzylic position of Methyl 2-fluoro-2-phenylacetate could potentially be oxidized, although the presence of the fluorine atom would likely influence the reaction's feasibility and outcome.

Furthermore, under drastic conditions, the entire side chain of a substituted benzene can be oxidized to a carboxylic acid. For example, the oxidation of a methyl ketone attached to a phenyl ring with chromic acid can yield benzoic acid. ncert.nic.in It is conceivable that under harsh oxidative conditions, the fluoroacetate side chain of Methyl 2-fluoro-2-phenylacetate could be cleaved and the phenyl ring oxidized. However, more specific studies would be needed to determine the precise products of such a reaction.

Computational Chemistry and Mechanistic Elucidation

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

Quantum mechanics/molecular mechanics (QM/MM) is a hybrid computational method that has become a valuable tool for investigating the mechanisms of chemical reactions, particularly in complex environments like enzymatic processes or in solution. nih.govnih.gov In a QM/MM approach, the region of the molecule where the reaction occurs (the QM region) is treated with a high level of quantum mechanical theory, while the surrounding environment (the MM region) is described using classical molecular mechanics force fields. nih.gov This layered approach allows for the detailed study of electronic changes during a reaction while still accounting for the influence of the larger system.

For a compound like Methyl 2-fluoro-2-phenylacetate, QM/MM simulations can be employed to model its reactions, such as hydrolysis or enzymatic transformations. For instance, in studying a reaction, the ester group and the α-carbon and fluorine would typically be included in the QM region. The calculations can help identify reaction pathways, including the structures of intermediates and transition states. nih.gov

One key output of these calculations is the potential energy surface of the reaction. By mapping this surface, researchers can determine the favorability of different mechanistic possibilities. For example, a study on the Zika virus protease used QM/MM umbrella sampling simulations to reveal that a proton transfer and a nucleophilic attack occur in a concerted manner, with the rate-limiting step being the formation of a tetrahedral intermediate. bris.ac.uk The computed activation barrier for this process was found to be 16.3 kcal mol-1 at the LCCSD(T)/(aug)-cc-pVTZ level of theory. bris.ac.uk Similar methodologies could be applied to understand the reactivity of Methyl 2-fluoro-2-phenylacetate in various chemical processes.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. youtube.comdntb.gov.ua By calculating the electron density, DFT can provide insights into a molecule's properties and how it will behave in chemical reactions. For Methyl 2-fluoro-2-phenylacetate, DFT studies can elucidate the influence of the fluorine atom and the phenyl group on the reactivity of the ester.

A key aspect of DFT analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In studies of related fluorinated aromatic compounds, such as m-fluoroaniline, DFT calculations using methods like CAM-B3LYP/LanL2DZ have been used to determine HOMO and LUMO energy levels and other reactivity descriptors. chemrxiv.org For thiophene (B33073) derivatives with potential pharmaceutical applications, DFT calculations at the 6-311G(d,p) level have been used to predict molecular orbitals and electronic properties like ionization potential and electron affinity. mdpi.com

Furthermore, DFT can be used to calculate various reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors, including molecular hardness, electrophilicity, and Fukui functions, help to predict the reactive sites within the molecule for nucleophilic or electrophilic attack. dntb.gov.ua Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions that are electron-rich or electron-poor, providing clues to how the molecule will interact with other reagents. dntb.gov.ua

Investigation of Transition States and Activation Energies

The study of transition states and the calculation of their associated activation energies are fundamental to understanding the kinetics of a chemical reaction. Computational methods, particularly DFT, are instrumental in locating and characterizing the geometry and energy of these high-energy species.

For reactions involving α-fluoro esters like Methyl 2-fluoro-2-phenylacetate, such as asymmetric fluorination, computational studies can provide deep insights into the reaction mechanism and the origins of stereoselectivity. acs.org A combined experimental and computational study on the asymmetric fluorination of keto esters, for example, used DFT to shed light on the reaction mechanism and the factors controlling enantioselectivity. acs.org

The process typically involves proposing a reaction pathway and then using computational algorithms to locate the transition state structure along the reaction coordinate. Once the transition state is found, its structure can be analyzed to understand the key interactions that stabilize it. For example, in a catalyzed reaction, the interactions between the substrate, catalyst, and any reagents can be precisely mapped out.

The energy difference between the reactants and the transition state defines the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in concerted SNAr reactions of fluoroarenes, DFT calculations have been used to characterize the transition state, which helps in understanding the broad applicability of the reaction to electron-rich aryl fluorides. acs.org

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Zika Virus Protease Acylation | QM/MM with LCCSD(T)/(aug)-cc-pVTZ | 16.3 | bris.ac.uk |

| Double Proton Transfer | SITS-QM/MM | Varies with system | nih.gov |

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, including NMR, IR, and Raman spectra. For fluorinated compounds like Methyl 2-fluoro-2-phenylacetate, the prediction of 19F NMR chemical shifts is particularly valuable for structure elucidation and characterization. nih.gov

DFT calculations are now routinely used to predict 1H and 13C NMR chemical shifts, and similar approaches have been successfully applied to 19F NMR. nih.gov The methodology often involves geometry optimization of the molecule followed by the calculation of NMR shielding constants using a specific DFT functional and basis set. To improve accuracy, the calculated shielding constants are often scaled using empirically derived scaling factors.

A recommended method for the rapid prediction of 19F chemical shifts for fluorinated aromatic compounds is the use of the B3LYP functional with the 6-31+G(d,p) basis set for both geometry optimization and NMR calculations. nih.gov This approach has been shown to provide a maximum deviation of 6.5 ppm between experimental and computed shifts over a wide range of compounds. nih.govfigshare.com

| Method | Maximum Deviation (ppm) | Mean Absolute Deviation (ppm) | Reference |

|---|---|---|---|

| B3LYP/6-31G//B3LYP/6-31+G(d,p) | 28.0 | 4.0 | nih.gov |

| B3LYP/6-31+G(d,p)//B3LYP/6-31+G(d,p) | 6.5 | 1.7 | nih.gov |

| B3LYP//6-311+G(2d,p)//B3LYP/6-31+G(d,p) | 6.6 | 1.7 | nih.gov |

In addition to NMR spectra, DFT can also be used to predict vibrational spectra (IR and Raman). This involves calculating the vibrational frequencies and their corresponding intensities. Such predictions can be very useful in identifying characteristic vibrational modes of the molecule and in interpreting experimental spectra.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.